Tert-butyl 3-(2-aminoethyl)benzoate
Description
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoethyl)benzoate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-6,9H,7-8,14H2,1-3H3 |
InChI Key |
VEFODRCVLNFLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs of tert-butyl 3-(2-aminoethyl)benzoate, highlighting differences in substituents, synthesis pathways, and applications:
Physicochemical Properties
- Molecular Weight and Solubility: this compound (MW ~265.3 g/mol) has higher polarity than tert-butyl 4-bromo-2-fluorobenzoate (MW ~283.1 g/mol) due to the aminoethyl group, improving aqueous solubility .
- Melting Points: Limited data are available, but tert-butyl 3-aminobenzoate derivatives typically exhibit higher melting points (>100°C) due to hydrogen bonding from the amino group .
Preparation Methods
Reaction Mechanism and Conditions
The direct esterification of 3-(2-aminoethyl)benzoic acid with tert-butanol under acidic catalysis is a straightforward approach. The carboxylic acid reacts with tert-butanol in the presence of concentrated sulfuric acid or HCl, following Fischer esterification principles.
-
Reactants : 3-(2-Aminoethyl)benzoic acid (1.0 equiv), tert-butanol (5.0 equiv), H₂SO₄ (0.1 equiv).
-
Conditions : Reflux at 110°C for 12–24 hours under nitrogen.
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column purification (hexane/EtOAC 3:1).
Challenges :
-
The free amine group may protonate under acidic conditions, reducing nucleophilicity and necessitating protection (e.g., Boc or Fmoc).
-
Typical yields range from 45–65% due to competing side reactions.
Transesterification of Methyl 3-(2-Aminoethyl)Benzoate
Catalytic Strategies
Transesterification leverages Lewis acids like boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄) to activate the methyl ester for nucleophilic attack by tert-butanol.
-
Reactants : Methyl 3-(2-aminoethyl)benzoate (1.0 equiv), tert-butanol (10.0 equiv), BF₃·Et₂O (0.05 equiv).
-
Conditions : Stir at 80°C for 8 hours in anhydrous toluene.
-
Workup : Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.
Advantages :
Protection-Esterification-Deprotection Sequence
Stepwise Synthesis
This method involves temporary protection of the amine group to prevent undesired interactions during esterification.
-
Protection : Treat 3-(2-aminoethyl)benzoic acid with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF (0°C to RT, 2 hours).
-
Esterification : React Boc-protected acid with tert-butyl chloride (1.5 equiv) and DIPEA (2.0 equiv) in DCM (0°C to RT, 12 hours).
-
Deprotection : Remove Boc group with TFA/DCM (1:1 v/v, 2 hours) to yield the final product.
Key Data :
tert-Butyl Chloroformate-Mediated Coupling
Activation Strategy
The sodium salt of 3-(2-aminoethyl)benzoic acid reacts with tert-butyl chloroformate to form the ester directly.
-
Reactants : 3-(2-Aminoethyl)benzoic acid (1.0 equiv), NaH (2.0 equiv), tert-butyl chloroformate (1.2 equiv).
-
Conditions : Stir in THF at 0°C for 1 hour, then RT for 6 hours.
-
Workup : Extract with EtOAc, wash with brine, and concentrate.
Efficiency :
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Direct Esterification | 45–65 | 12–24 | Simplicity | Low yield due to side reactions |
| Transesterification | 70–85 | 8–10 | High yield, scalable | Requires Lewis acid catalyst |
| Protection-Deprotection | 78–92 | 14–16 | High purity, minimal side reactions | Multi-step synthesis |
| Chloroformate Coupling | 60–75 | 6–8 | Rapid activation | Sensitivity to moisture |
Mechanistic Insights and Optimization
-
Acid Catalysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by tert-butanol.
-
Lewis Acid Catalysis : BF₃ coordinates with the ester carbonyl, polarizing the C=O bond and accelerating transesterification.
-
Protection Strategies : Boc groups stabilize the amine against protonation, ensuring efficient esterification .
Q & A
Q. What are the key considerations when designing a synthesis pathway for tert-butyl 3-(2-aminoethyl)benzoate?
- Methodological Answer : Synthesis design should prioritize reagent compatibility, reaction conditions (e.g., temperature, solvent), and protecting group strategies. For tert-butyl esters, carbamate or carbonate intermediates are common. For example, tert-butyl derivatives often utilize Boc (tert-butoxycarbonyl) protection for amines, as seen in analogous syntheses of ethyl 2-(aminomethyl)benzoate derivatives . Reaction optimization may involve adjusting stoichiometry or catalysts (e.g., hydrazine in EtOH for carbamate formation) . Purification typically employs column chromatography or recrystallization, with TLC monitoring for reaction completion .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the tert-butyl group (δ ~1.4 ppm for 9H) and the benzoate aromatic protons. Infrared (IR) spectroscopy identifies ester carbonyl (C=O, ~1720 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities. Mass spectrometry (MS) provides molecular weight validation (e.g., expected m/z for C₁₃H₁₈N₂O₃: ~250.29 g/mol) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow standard organic laboratory safety: use fume hoods for volatile solvents, wear PPE (gloves, goggles), and avoid skin contact with amines. Waste disposal must comply with regulations; for example, amine-containing byproducts should be neutralized before disposal . Tert-butyl esters are generally stable but may decompose under strong acids/bases—monitor reactivity during synthesis .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, hydrazine-mediated carbamate formation in EtOH achieved 80% yield in analogous tert-butyl derivatives by optimizing dropwise addition and stirring duration . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps. Intermediate purification (e.g., selective crystallization) minimizes side reactions .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate using complementary techniques:
- Contradictory NMR peaks : Use DEPT-135 or HSQC to distinguish overlapping signals (e.g., tert-butyl vs. ethyl groups).
- Ambiguous MS fragments : High-resolution MS (HRMS) or tandem MS (MS/MS) clarifies fragmentation pathways.
- IR vs. computational predictions : Compare experimental spectra with density functional theory (DFT)-simulated vibrational modes .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Methodological Answer : Molecular modeling tools (e.g., Gaussian, ORCA) calculate thermodynamic parameters (ΔG, activation energy) for reaction pathways. For example, assess the stability of the tert-butyl group under acidic conditions via Mulliken charge distribution or frontier molecular orbital (FMO) analysis. Solvent effects can be modeled using COSMO-RS to predict solubility and reaction rates .
Q. What experimental approaches validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
